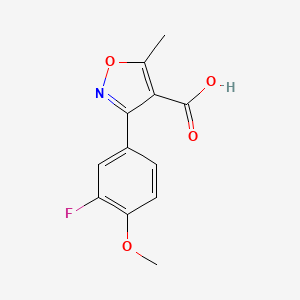

3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Description

3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an isoxazole derivative characterized by a fluorinated and methoxylated aromatic ring, a methyl-substituted isoxazole core, and a carboxylic acid functional group. Its molecular formula is C₁₂H₁₀FNO₄, with a molecular weight of 269.22 g/mol. The compound’s structural uniqueness arises from the synergistic effects of its substituents:

- 3-Fluoro-4-methoxyphenyl group: The electron-withdrawing fluorine atom and electron-donating methoxy group create a polarized aromatic system, influencing reactivity and binding interactions.

- 5-Methylisoxazole: Enhances steric bulk and modulates electronic properties of the heterocyclic ring.

- Carboxylic acid: Provides hydrogen-bonding capacity and ionic solubility, critical for biological interactions.

Properties

Molecular Formula |

C12H10FNO4 |

|---|---|

Molecular Weight |

251.21 g/mol |

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C12H10FNO4/c1-6-10(12(15)16)11(14-18-6)7-3-4-9(17-2)8(13)5-7/h3-5H,1-2H3,(H,15,16) |

InChI Key |

NPEQHFFOBLGNDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=C(C=C2)OC)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3-fluoro-4-methoxyphenylboronic acid with appropriate reagents to form the desired isoxazole derivative . The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions are best understood through comparisons with analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Key Findings:

Substituent Position and Electronic Effects: The 3-fluoro-4-methoxy configuration in the target compound creates a unique electronic profile compared to analogs with substituents at positions 2 or 6 (e.g., ). This positioning enhances dipole interactions in biological systems .

Functional Group Impact :

- Methoxy vs. Methyl : Methoxy groups enhance polarity and hydrogen-bonding capacity compared to methyl, influencing pharmacokinetics (e.g., 3-(4-Fluoro-3-methylphenyl) analog in ).

- Carboxylic Acid : Essential for salt formation and solubility; ester derivatives (e.g., ethyl esters in ) show altered bioavailability but reduced target affinity .

Biological Activity Trends: Halogenated Derivatives: Fluorine and chlorine substituents correlate with antimicrobial and anti-inflammatory activities (). The target compound’s dual electron effects (fluoro + methoxy) may optimize receptor binding for inflammation modulation . Non-Halogenated Analogs: Simpler structures (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid) exhibit weaker bioactivity, underscoring the importance of halogen/methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.